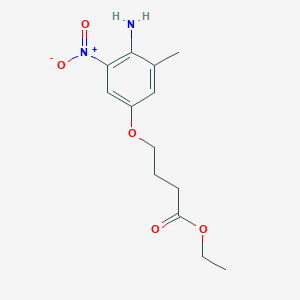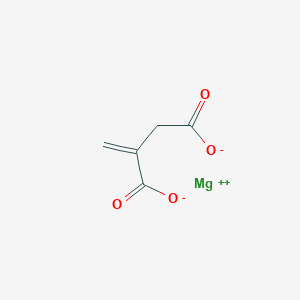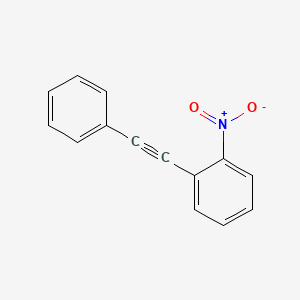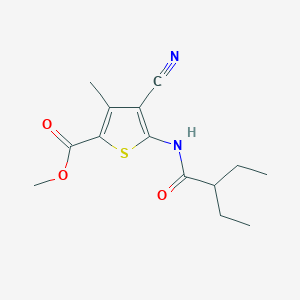
benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate is a complex compound that features a cobalt ion in a +3 oxidation state coordinated with benzene, N-(3-oxidoiminobutan-2-ylidene)hydroxylamine, and hexafluorophosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate typically involves the coordination of cobalt(III) with benzene and N-(3-oxidoiminobutan-2-ylidene)hydroxylamine in the presence of hexafluorophosphate. One common method involves the reaction of cobalt(III) salts with benzene and N-(3-oxidoiminobutan-2-ylidene)hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The cobalt(III) center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other molecules, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(II) complexes, while substitution reactions may produce new coordination complexes with different ligands .
Applications De Recherche Scientifique
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate involves the coordination of the cobalt center with various ligands, which can alter its electronic structure and reactivity. The cobalt(III) center can participate in redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands, used in similar catalytic applications.
Cobalt(III) chloride: A simpler cobalt(III) complex that is also used in redox reactions and coordination chemistry.
Uniqueness
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate is unique due to its specific ligand coordination, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic processes and material science applications .
Propriétés
Formule moléculaire |
C20H24CoF6N4O4P-2 |
|---|---|
Poids moléculaire |
588.3 g/mol |
Nom IUPAC |
benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate |
InChI |
InChI=1S/2C6H5.2C4H8N2O2.Co.F6P/c2*1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;1-7(2,3,4,5)6/h2*1-5H;2*7-8H,1-2H3;;/q2*-1;;;+3;-1/p-2 |
Clé InChI |
TUFAOWMPTMIKRJ-UHFFFAOYSA-L |
SMILES canonique |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.F[P-](F)(F)(F)(F)F.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)





![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)


![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)



